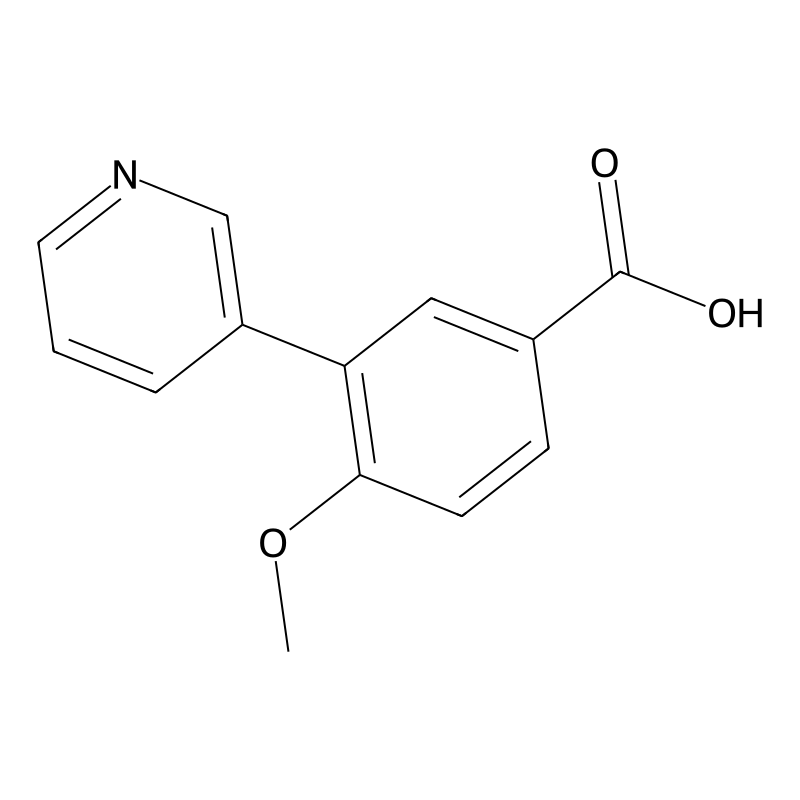

4-Methoxy-3-(pyridin-3-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential biological activity

The presence of a carboxylic acid group and a pyridine ring suggests 4-Methoxy-3-(pyridin-3-yl)benzoic acid might have biological activity. Carboxylic acids can participate in various biochemical reactions, while pyridine rings are found in many biologically relevant molecules, including vitamins and pharmaceuticals .

Structural similarity to known compounds

4-Methoxy-3-(pyridin-3-yl)benzoic acid shares some structural features with existing drugs. For instance, some pyridinecarboxylic acids exhibit anti-inflammatory properties , while methoxy substitutions can influence a molecule's absorption and metabolism . However, further research is needed to determine if 4-Methoxy-3-(pyridin-3-yl)benzoic acid possesses similar activities.

Potential use as a building block

-Methoxy-3-(pyridin-3-yl)benzoic acid could serve as a building block for the synthesis of more complex molecules with desired properties. The carboxylic acid group allows for conjugation with other molecules, while the pyridine ring can participate in various chemical reactions.

4-Methoxy-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula . It features a methoxy group at the 4-position and a pyridin-3-yl group at the 3-position of a benzoic acid core. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse functionalities and reactivity profiles .

- Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions. Common reagents include potassium permanganate or chromium trioxide in acidic media.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

Major Products from Reactions- Oxidation: Produces 4-hydroxy-3-(pyridin-3-yl)benzoic acid.

- Reduction: Yields 4-methoxy-3-(pyridin-3-yl)benzyl alcohol.

- Substitution: Results in derivatives such as 4-(substituted)-3-(pyridin-3-yl)benzoic acids .

Research indicates that 4-Methoxy-3-(pyridin-3-yl)benzoic acid exhibits potential biological activities, particularly as a ligand in biochemical assays. Its structure allows it to interact with specific molecular targets, which may lead to therapeutic effects. Studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further exploration in drug development .

The synthesis of 4-Methoxy-3-(pyridin-3-yl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction, where 4-methoxybenzoic acid reacts with pyridin-3-ylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate, often conducted in solvents like tetrahydrofuran or dimethylformamide under inert conditions .

Industrial Production

In industrial settings, the production methods mirror laboratory syntheses but are optimized for scale. Techniques such as continuous flow reactors may be employed to enhance yield and purity, followed by purification processes like recrystallization or chromatography .

4-Methoxy-3-(pyridin-3-yl)benzoic acid finds applications across various domains:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules and metal-organic frameworks.

- Biology: Investigated for use as a probe in molecular biology studies and as a ligand in biochemical assays.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer contexts.

- Industry: Utilized in developing new materials with specific properties, including sensors and catalysts .

Several compounds share structural similarities with 4-Methoxy-3-(pyridin-3-yl)benzoic acid:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-(Pyridin-4-yl)benzoic acid | Pyridinyl group at the 4-position | Lacks methoxy group |

| 4-Methoxybenzoic acid | Methoxy group present | Lacks pyridinyl functionality |

| 3-(Pyridin-3-yl)benzoic acid | Pyridinyl group at the 3-position | Lacks methoxy functionality |

| 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid | Additional methoxy group on pyridine | Increased steric hindrance and potential reactivity |

The uniqueness of 4-Methoxy-3-(pyridin-3-yl)benzoic acid lies in its dual functional groups—the methoxy and pyridinyl groups—providing distinct chemical reactivity and potential biological activity compared to its analogs .